molecular formula C9H9Cl2NO2 B1266266 2-Amino-3-(3,5-dichlorophenyl)propanoic acid CAS No. 93930-25-7

2-Amino-3-(3,5-dichlorophenyl)propanoic acid

Cat. No.: B1266266
CAS No.: 93930-25-7
M. Wt: 234.08 g/mol
InChI Key: UAODYKLBUMXKDC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(3,5-dichlorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with a 3,5-dichlorophenyl group substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,5-dichlorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde and glycine.

    Formation of Schiff Base: The 3,5-dichlorobenzaldehyde reacts with glycine in the presence of a suitable catalyst to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Hydrogenation: Employing catalytic hydrogenation techniques to achieve the reduction step more effectively.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,5-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(3,5-dichlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2,5-dichlorophenyl)propanoic acid
  • 2-Amino-3-(4-chlorophenyl)propanoic acid
  • 2-Amino-3-(3,4-dichlorophenyl)propanoic acid

Uniqueness

2-Amino-3-(3,5-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,5-dichloro substitution pattern may confer distinct properties compared to other isomers, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.

Properties

IUPAC Name

2-amino-3-(3,5-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAODYKLBUMXKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.